An In-Depth Technical Guide to 1-Methoxy-2-formyl-3H-benzo[f]chromene: Synthesis, Properties, and Potential Applications
An In-Depth Technical Guide to 1-Methoxy-2-formyl-3H-benzo[f]chromene: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1-Methoxy-2-formyl-3H-benzo[f]chromene, a potentially novel derivative of the biologically significant benzo[f]chromene scaffold. Given the limited direct literature on this specific molecule, this document synthesizes information from closely related analogues to predict its chemical properties, propose a viable synthetic route, and discuss its potential in drug discovery.
Introduction: The Promise of the Benzo[f]chromene Scaffold
The benzo[f]chromene core is a privileged heterocyclic structure found in a variety of natural products and synthetic molecules with a broad spectrum of pharmacological activities.[1][2] Derivatives of this scaffold have demonstrated potent antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[3][4][5] The introduction of a formyl group at the 2-position and a methoxy group at the 1-position is anticipated to modulate the electronic and steric properties of the molecule, potentially leading to novel biological activities and offering a versatile handle for further chemical modifications.
Predicted Chemical and Physical Properties
The chemical and physical properties of 1-Methoxy-2-formyl-3H-benzo[f]chromene can be inferred from the extensive data available for related benzo[f]chromene and 2-formylchromene derivatives.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₁₅H₁₂O₃ | Based on the chemical structure. |
| Molecular Weight | 240.26 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a crystalline solid | Many benzo[f]chromene derivatives are reported as solids.[6] |
| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, chloroform, and moderately soluble in ethanol and methanol. Poorly soluble in water. | Typical solubility profile for rigid, moderately polar organic molecules. |
| Reactivity | The formyl group at the 2-position is a key reactive center, susceptible to nucleophilic attack. The electron-donating methoxy group at the 1-position may slightly reduce the electrophilicity of the formyl carbon. The pyran ring may be susceptible to opening under certain nucleophilic conditions. | The reactivity of the formyl group in chromone systems is well-documented.[7] |
Proposed Synthetic Pathway
A plausible and efficient route for the synthesis of 1-Methoxy-2-formyl-3H-benzo[f]chromene would involve a Vilsmeier-Haack formylation of a suitable 1-methoxy-3H-benzo[f]chromene precursor. The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic and heterocyclic compounds.[8][9]
Caption: Proposed two-step synthesis of 1-Methoxy-2-formyl-3H-benzo[f]chromene.
Experimental Protocol: Synthesis of 1-Methoxy-3H-benzo[f]chromene (Precursor)
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To a solution of 2-naphthol (1 equivalent) in a suitable solvent such as toluene, add methoxyacetaldehyde (1.1 equivalents).
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Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
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Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture and wash with a saturated sodium bicarbonate solution and then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain 1-methoxy-3H-benzo[f]chromene.
Experimental Protocol: Vilsmeier-Haack Formylation
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In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), cool anhydrous N,N-dimethylformamide (DMF) to 0 °C.
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Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise while maintaining the temperature at 0 °C.
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Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
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Add a solution of 1-methoxy-3H-benzo[f]chromene (1 equivalent) in anhydrous DMF dropwise to the Vilsmeier reagent at 0 °C.
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Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for several hours, monitoring the reaction by TLC.
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After the reaction is complete, cool the mixture to room temperature and pour it into a beaker of crushed ice with vigorous stirring.
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Neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
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Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield 1-Methoxy-2-formyl-3H-benzo[f]chromene.
Predicted Spectroscopic Data
The structural confirmation of the synthesized 1-Methoxy-2-formyl-3H-benzo[f]chromene would rely on a combination of spectroscopic techniques. The expected data, based on analogs, are as follows:
| Spectroscopic Technique | Predicted Salient Features |
| ¹H NMR | - A singlet for the formyl proton (CHO) in the range of δ 9.5-10.5 ppm. - A singlet for the methoxy protons (OCH₃) around δ 3.8-4.2 ppm. - A singlet or a doublet for the proton at the 1-position. - A characteristic set of multiplets for the aromatic protons of the naphthalene ring system. - A signal for the methylene protons at the 3-position. |
| ¹³C NMR | - A signal for the formyl carbon (CHO) in the downfield region, typically δ 185-195 ppm. - A signal for the methoxy carbon (OCH₃) around δ 55-60 ppm. - Resonances for the aromatic and olefinic carbons of the benzo[f]chromene core in the range of δ 100-160 ppm. - A signal for the methylene carbon at the 3-position. |
| IR (Infrared) Spectroscopy | - A strong carbonyl (C=O) stretching band for the formyl group around 1670-1690 cm⁻¹. - C-H stretching vibrations for the aromatic and aliphatic protons. - C-O stretching bands for the ether linkage. |
| Mass Spectrometry (MS) | - A molecular ion peak [M]⁺ corresponding to the calculated molecular weight. - Fragmentation patterns characteristic of the loss of the formyl group (M-29) and other fragments of the benzo[f]chromene core. |
Reactivity and Potential for Further Functionalization
The formyl group at the 2-position of the 1-Methoxy-2-formyl-3H-benzo[f]chromene is a versatile functional group that opens up numerous possibilities for further chemical modifications.
Caption: Potential chemical transformations of the 2-formyl group.
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Oxidation: The formyl group can be readily oxidized to a carboxylic acid, providing an entry point to amides, esters, and other acid derivatives.
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Reduction: Reduction of the aldehyde would yield the corresponding primary alcohol, which can be further functionalized.
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Wittig Reaction: The Wittig reaction and its variants would allow for the introduction of a variety of carbon-carbon double bonds at the 2-position.
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Condensation Reactions: The aldehyde can undergo condensation reactions with a wide range of nucleophiles, including amines, hydrazines, and active methylene compounds, to generate a diverse library of new derivatives.
Potential Applications in Drug Development
While the biological activity of 1-Methoxy-2-formyl-3H-benzo[f]chromene has not been reported, the extensive research on related compounds suggests several promising avenues for investigation.
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Anticancer Activity: Numerous benzo[f]chromene derivatives have exhibited significant cytotoxicity against various cancer cell lines.[10][11][12] The introduction of the methoxy and formyl groups could lead to novel interactions with biological targets.
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Antimicrobial Properties: The chromene scaffold is a common feature in natural and synthetic antimicrobial agents.[2] The title compound could be screened for its activity against a panel of bacteria and fungi.
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Enzyme Inhibition: Certain benzochromene derivatives have been identified as inhibitors of enzymes such as kinases, which are important targets in cancer therapy.[3]
Conclusion
1-Methoxy-2-formyl-3H-benzo[f]chromene represents a compelling, albeit currently under-explored, target for chemical synthesis and biological evaluation. This guide provides a foundational framework for its preparation and characterization, based on established chemical principles and data from closely related structures. The versatile reactivity of the formyl group, coupled with the proven pharmacological potential of the benzo[f]chromene scaffold, makes this molecule a promising candidate for the development of novel therapeutic agents. Further experimental work is warranted to validate the proposed synthesis and to explore the full range of its chemical and biological properties.
References
- Ahmed, A. A., et al. (2021). Benzo[f]chromene Derivatives as Cytotoxic Agents: Design, Synthesis, Molecular Docking, and ADMET. ACS Omega, 6(5), 3843–3856.
- El-Agrody, A. M., et al. (2022). Benzo[f]chromene Derivatives as Cytotoxic Agents: Design, Synthesis, Molecular Docking, and ADMET. Molecules, 27(1), 123.
- Fouda, A. M., et al. (2020). Synthesis of β-Enaminonitrile-Linked 8-Methoxy-1H-Benzo[f]Chromene Moieties and Analysis of Their Antitumor Mechanisms. Frontiers in Chemistry, 8, 589.
- Gasparova, R., & Lacova, M. (2005). Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products. Molecules, 10(8), 937-960.
- Hassan, A. S., et al. (2018). Novel benzo chromene derivatives: design, synthesis, molecular docking, cell cycle arrest, and apoptosis induction in human acute myeloid leukemia HL-60 cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1086-1098.
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PubChem. (n.d.). 8-Formyl-7-hydroxycoumarin. Retrieved from [Link]
- Said, M. M., et al. (2022). Synthesis of 9-Hydroxy-1H-Benzo[f]chromene Derivatives with Effective Cytotoxic Activity on MCF7/ADR, P-Glycoprotein Inhibitors, Cell Cycle Arrest and Apoptosis Effects. Molecules, 27(24), 8963.
- Shawky, A. M., et al. (2021). Novel benzo chromene derivatives: design, synthesis, molecular docking, cell cycle arrest, and apoptosis induction in human acute myeloid leukemia HL-60 cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 134-146.
- Turos, E., et al. (2014).
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- Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122.
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